5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol (5-CMTD) is a thiol-based compound that has been widely studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In addition, 5-CMTD has been used in the synthesis of various other compounds, as well as in the development of new drug delivery systems.
Scientific Research Applications
Antimicrobial Applications
The synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for antimicrobial purposes. These compounds exhibited moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Research
A novel 2-amino-1,3,4-thiadiazole derivative, referred to as 4ClABT, demonstrated significant anticancer activity without toxicity to normal cells. This derivative was effective against a variety of tumor cells derived from peripheral cancers including breast carcinoma, colon carcinoma, and T-cell leukemia, as well as cancers of the nervous system such as rhabdomyosarcoma/medulloblastoma, brain astrocytoma, and glioma (Juszczak, Matysiak, Niewiadomy, & Rzeski, 2011).
Corrosion Inhibition
The investigation into the use of a thiadiazole derivative, specifically 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, as a corrosion inhibitor for mild steel in an acidic environment showed a high degree of protection. Experimental studies confirmed the compound's efficiency as a mixed-kind inhibitor, indicating its potential for industrial applications in metal preservation (Attou et al., 2020).
Mechanism of Action
Target of Action
It is structurally similar to tolfenamic acid , which is known to inhibit cyclooxygenases (COX-1 and COX-2) . These enzymes are involved in the synthesis of prostaglandins, which play a key role in inflammation and pain .
Mode of Action
The compound 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol, like tolfenamic acid, may act by inhibiting the cyclooxygenase enzymes, thereby preventing the formation of prostaglandins . This results in reduced inflammation and pain .
Biochemical Pathways
The inhibition of cyclooxygenase enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .
Result of Action
The inhibition of prostaglandin synthesis by this compound can lead to reduced inflammation and pain . This is because prostaglandins are involved in the mediation of inflammatory responses in the body .
properties
IUPAC Name |
5-(3-chloro-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c1-5-6(10)3-2-4-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFSVUCXVAFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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